B1578761 Beta-Amyloid (17-24)

Beta-Amyloid (17-24)

カタログ番号: B1578761
分子量: 939.1
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Beta-Amyloid (17-24) is a useful research compound. Molecular weight is 939.1. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (17-24) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (17-24) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Diagnostic Applications

Immunohistochemistry (IHC):
Beta-Amyloid (17-24) is utilized in immunohistochemical assays to detect amyloid plaques in brain tissues. The anti-beta-amyloid antibody specific to this fragment has shown efficacy in identifying amyloid deposits in Alzheimer's patients' brains, aiding in the diagnosis of AD through histological examination .

Biomarker Studies:
Research indicates that the levels of beta-amyloid peptides, including the 17-24 fragment, can serve as biomarkers for Alzheimer's disease. Elevated concentrations of these peptides correlate with cognitive decline and are being studied for their predictive capacity regarding clinical outcomes in AD patients .

Therapeutic Applications

Monoclonal Antibody Development:
Beta-Amyloid (17-24) is a target for monoclonal antibody therapies designed to reduce amyloid plaque burden in the brain. Recent advancements include antibodies that specifically bind to this fragment, potentially blocking its aggregation and toxicity . Notable examples include:

  • Aducanumab: Approved by the FDA, it targets aggregated forms of beta-amyloid and has shown promise in reducing plaque levels.
  • Lecanemab: Another monoclonal antibody that targets soluble protofibrils of beta-amyloid, demonstrating efficacy in slowing cognitive decline .

Peptide-Based Therapeutics:
Synthetic peptides based on the beta-amyloid sequence are being explored for their neuroprotective properties. These peptides may inhibit fibril formation or promote clearance of existing aggregates, thus mitigating neurotoxicity associated with amyloid deposition .

Case Study 1: HSV1 Infection and Aβ Seeding

A study demonstrated that herpes simplex virus type 1 (HSV1) infection can accelerate beta-amyloid deposition in transgenic mouse models of Alzheimer's disease. The presence of beta-amyloid (17-24) was observed to co-localize with HSV1 markers shortly after infection, suggesting a potential link between viral infections and amyloid pathology .

Case Study 2: In Vivo Seeding Models

Research involving intracerebral infusion of beta-amyloid extracts showed that a single inoculation could seed amyloid pathology in vivo. This highlights the fragment's role in understanding the mechanisms of amyloidosis and its potential applications in developing therapeutic strategies targeting amyloid propagation .

Research Findings Summary Table

Application AreaDescriptionKey Findings
Diagnostic BiomarkersUse of beta-amyloid (17-24) as a biomarker for Alzheimer's disease diagnosisCorrelation between peptide levels and cognitive decline
Monoclonal AntibodiesDevelopment of antibodies targeting beta-amyloid (17-24) for therapeutic interventionsAducanumab and lecanemab show promise in reducing amyloid plaques
ImmunohistochemistryDetection of amyloid plaques using specific antibodies against beta-amyloid (17-24)Effective identification of amyloid deposits in AD brain tissue
Viral InfectionsInvestigation into how HSV1 infection influences Aβ depositionRapid seeding of Aβ observed post-infection, linking viral activity to AD
In Vivo Seeding ModelsStudies showing that beta-amyloid can seed pathology through inoculationDemonstrated pathogenic commonality through seeding experiments

特性

分子量

939.1

配列

LVFFAEDV

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。